molecular formula C24H34O6 B1265288 Bamemacrolactin E

Bamemacrolactin E

Cat. No.: B1265288
M. Wt: 418.5 g/mol
InChI Key: NRAXHZVAYZPXKQ-SQZKRGSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bamemacrolactin E is a natural product belonging to the macrolactin family, which are 24-membered lactone compounds predominantly produced by marine-derived microorganisms. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-angiogenic properties .

Chemical Reactions Analysis

Types of Reactions

Bamemacrolactin E undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated macrolactin analogs .

Scientific Research Applications

Bamemacrolactin E has a wide range of scientific research applications, including:

Mechanism of Action

Bamemacrolactin E exerts its effects primarily through the inhibition of bacterial fatty acid synthesis. It targets the enzyme FabG, which is involved in the elongation cycle of fatty acid biosynthesis. By inhibiting this enzyme, macrolactin S disrupts the production of essential fatty acids, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • Macrolactin A
  • Macrolactin F
  • Macrolactin XY

Uniqueness

Bamemacrolactin E is unique among macrolactins due to its specific structural features and potent biological activities. While other macrolactins also exhibit antibacterial and antiviral properties, macrolactin S has shown superior activity against certain bacterial strains and has a distinct mechanism of action involving the inhibition of FabG .

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

(3Z,5E,8S,9E,11Z,13R,14R,16R,17E,19E,24R)-8,13,14,16-tetrahydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one

InChI

InChI=1S/C24H34O6/c1-19-12-6-3-2-4-7-15-21(26)18-23(28)22(27)16-11-10-14-20(25)13-8-5-9-17-24(29)30-19/h2,4-5,7-11,14-17,19-23,25-28H,3,6,12-13,18H2,1H3/b4-2+,8-5+,14-10+,15-7+,16-11-,17-9-/t19-,20+,21+,22-,23-/m1/s1

InChI Key

NRAXHZVAYZPXKQ-SQZKRGSRSA-N

Isomeric SMILES

C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H]([C@@H](/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O)O

Canonical SMILES

CC1CCCC=CC=CC(CC(C(C=CC=CC(CC=CC=CC(=O)O1)O)O)O)O

Synonyms

macrolactin S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.